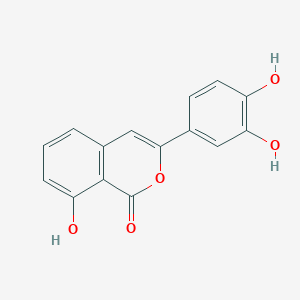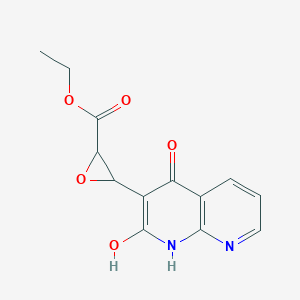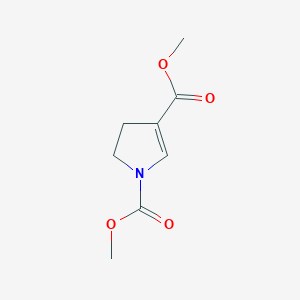
Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a five-membered ring structure containing nitrogen, with two carboxylic acid ester groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of diethyl malonate with ammonia or primary amines, followed by cyclization to form the pyrrolidine ring. The esterification of the resulting dicarboxylic acid with methanol yields the dimethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,3-dicarboxylic acid derivatives, while reduction may produce pyrrolidine-1,3-dimethanol .
Scientific Research Applications
Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Pyridinedicarboxylic acid dimethyl ester: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Contains a pyrrole ring and different ester groups.
Uniqueness
Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate is unique due to its specific ring structure and ester groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
154813-25-9 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
dimethyl 2,3-dihydropyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C8H11NO4/c1-12-7(10)6-3-4-9(5-6)8(11)13-2/h5H,3-4H2,1-2H3 |
InChI Key |
ABRHPPUREWOIEQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(CC1)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CN(CC1)C(=O)OC |
Synonyms |
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-, dimethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


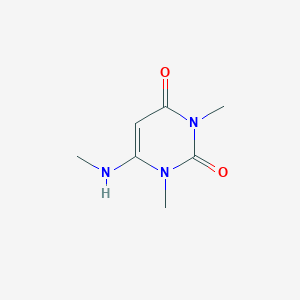

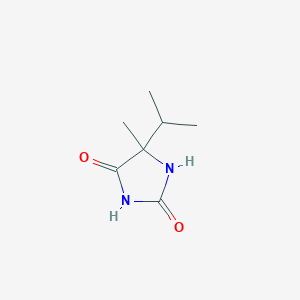


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
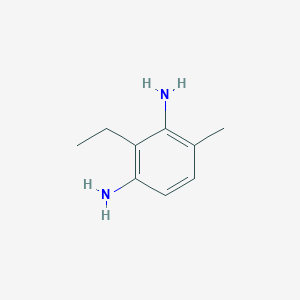

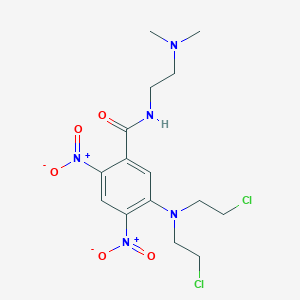
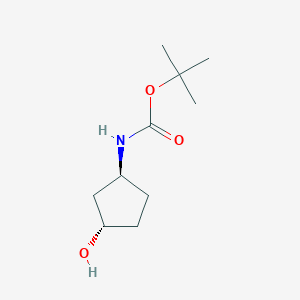

![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
